molecular formula C21H18N4OS B12032361 5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 764711-87-7

5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032361
CAS No.: 764711-87-7
M. Wt: 374.5 g/mol
InChI Key: PQXKEHSBOURJJR-HYARGMPZSA-N
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Description

5-(3-Ethoxyphenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 3-ethoxyphenyl substituent at position 5 and a naphthalen-1-ylmethylene group at position 2. This compound belongs to a broader class of triazole-based Schiff bases, which are widely studied for their structural versatility, coordination chemistry, and biological activities, including antimicrobial, anticancer, and corrosion inhibition properties .

Properties

CAS No.

764711-87-7

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4OS/c1-2-26-18-11-6-9-16(13-18)20-23-24-21(27)25(20)22-14-17-10-5-8-15-7-3-4-12-19(15)17/h3-14H,2H2,1H3,(H,24,27)/b22-14+

InChI Key

PQXKEHSBOURJJR-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Substitution Reactions: The ethoxyphenyl and naphthylmethylidene groups are introduced through substitution reactions using suitable reagents and catalysts.

    Hydrosulfide Introduction: The hydrosulfide group is incorporated using sulfur-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the hydrosulfide group, converting it to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced triazole derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Possible use as a pesticide or fungicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-4-{[(E)-1-naphthylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogous compounds include substitutions at the triazole ring (positions 4 and 5) and modifications to the Schiff base-forming aldehyde. These changes significantly impact physicochemical properties such as melting points, solubility, and reactivity.

Compound Name Substituents (Position 4/5) Yield (%) Melting Point (°C) Notable Properties/Activities
Target Compound 3-Ethoxyphenyl / Naphthalen-1-ylmethylene - - Structural analog for metal coordination
5-(2-Fluorophenyl)-4-((naphthalen-1-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl / Naphthalen-1-ylmethylene 70 256–258 Higher crystallinity due to fluorine
5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3-Ethoxyphenyl / 2-Nitrobenzylidene - - Electron-withdrawing nitro group enhances reactivity
4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylidene / Naphthalen-2-yloxy 80 177–178 Antimicrobial activity
5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Furan-2-yl / 4-Methoxybenzylidene - - Moderate antimicrobial activity

Key Observations :

  • Fluorine vs. Ethoxy Groups : The 2-fluorophenyl analog exhibits a higher melting point (256–258°C) compared to ethoxy-substituted derivatives, likely due to stronger intermolecular interactions (e.g., halogen bonding).
  • Methoxy vs. Naphthalene Moieties : Methoxybenzylidene derivatives (e.g., ) show lower melting points (~177°C) compared to naphthalene-containing analogs, reflecting reduced aromatic stacking.

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